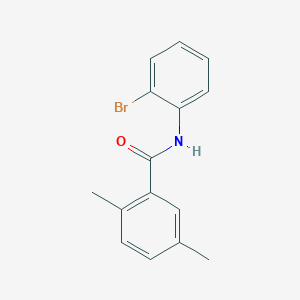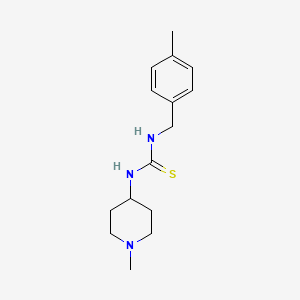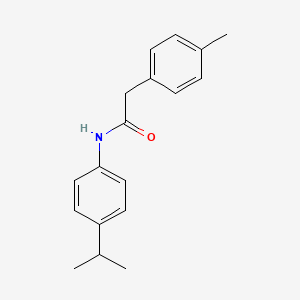![molecular formula C19H22N2OS B5771552 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However,
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, which is a programmed cell death mechanism. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide in lab experiments include its ability to inhibit multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Additionally, this compound is expensive and challenging to synthesize, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. One of the significant directions is to explore the potential of this compound in combination with other drugs for the treatment of cancer. Studies have shown that combining 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with other drugs, such as chemotherapy and immunotherapy, can enhance its efficacy and reduce its toxicity. Additionally, future research can focus on the development of new analogs of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with improved efficacy and reduced toxicity. Finally, studies can explore the potential of this compound in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Although this compound has several advantages in lab experiments, it also has limitations, including its potential toxicity and side effects. However, future research can explore the potential of this compound in combination with other drugs and the development of new analogs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the growth of cancer cells by targeting multiple signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of several protein kinases, including RAF kinases, VEGFR-2, PDGFR-β, and FLT-3, which are known to play a crucial role in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-7-5-6-8-16(13)20-18(23)21-17(22)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIZGUAQUOTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)


![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)